molecular formula C13H19ClOSi B14569234 [2-(Chloromethyl)-3-(4-methylphenyl)oxiran-2-yl](trimethyl)silane CAS No. 61628-53-3

[2-(Chloromethyl)-3-(4-methylphenyl)oxiran-2-yl](trimethyl)silane

Cat. No.: B14569234
CAS No.: 61628-53-3
M. Wt: 254.83 g/mol
InChI Key: NAAQHKRDKCRHKY-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-(4-methylphenyl)oxiran-2-ylsilane: is an organosilicon compound characterized by the presence of an oxirane ring, a chloromethyl group, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-3-(4-methylphenyl)oxiran-2-ylsilane) typically involves the reaction of 4-methylbenzyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in 2-(Chloromethyl)-3-(4-methylphenyl)oxiran-2-ylsilane) can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

    Oxidation Reactions: The oxirane ring can be opened through oxidation reactions, resulting in the formation of diols or other oxygen-containing compounds.

    Reduction Reactions: Reduction of the oxirane ring can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for the oxidation of the oxirane ring.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed for the reduction of the oxirane ring.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Diols or other oxygen-containing compounds.

    Reduction Products: Alcohols or other reduced compounds.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 2-(Chloromethyl)-3-(4-methylphenyl)oxiran-2-ylsilane) is used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand or catalyst in certain organic reactions.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals.

    Biochemical Research: It can be used as a probe or reagent in biochemical studies.

Industry:

    Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

    Electronics: It can be employed in the fabrication of electronic components due to its organosilicon nature.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-(4-methylphenyl)oxiran-2-ylsilane) involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules or other chemical species. The trimethylsilyl group can enhance the compound’s stability and reactivity in certain reactions.

Comparison with Similar Compounds

    2-(Chloromethyl)-3-phenyl)oxiran-2-ylsilane): Similar structure but lacks the methyl group on the phenyl ring.

    2-(Bromomethyl)-3-(4-methylphenyl)oxiran-2-ylsilane): Similar structure but with a bromomethyl group instead of a chloromethyl group.

    2-(Chloromethyl)-3-(4-methylphenyl)oxiran-2-ylsilane): Similar structure but with triethylsilyl group instead of trimethylsilyl group.

Uniqueness: The presence of the chloromethyl group and the trimethylsilyl group in 2-(Chloromethyl)-3-(4-methylphenyl)oxiran-2-ylsilane) imparts unique reactivity and stability to the compound. The methyl group on the phenyl ring can also influence the compound’s chemical properties and reactivity.

Properties

CAS No.

61628-53-3

Molecular Formula

C13H19ClOSi

Molecular Weight

254.83 g/mol

IUPAC Name

[2-(chloromethyl)-3-(4-methylphenyl)oxiran-2-yl]-trimethylsilane

InChI

InChI=1S/C13H19ClOSi/c1-10-5-7-11(8-6-10)12-13(9-14,15-12)16(2,3)4/h5-8,12H,9H2,1-4H3

InChI Key

NAAQHKRDKCRHKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(O2)(CCl)[Si](C)(C)C

Origin of Product

United States

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